molecular formula C9H8BrNO2 B1374263 6-Bromo-3-hydroxy-3-methylindolin-2-one CAS No. 1190314-65-8

6-Bromo-3-hydroxy-3-methylindolin-2-one

Cat. No.: B1374263
CAS No.: 1190314-65-8
M. Wt: 242.07 g/mol
InChI Key: IGRQAUGYEAXYJY-UHFFFAOYSA-N
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Description

6-Bromo-3-hydroxy-3-methylindolin-2-one is a chemical compound that belongs to the class of indolinone derivatives. It has the molecular formula C9H8BrNO2 and a molecular weight of 242.07 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-3-hydroxy-3-methylindolin-2-one typically involves the bromination of 3-hydroxy-3-methylindolin-2-one. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in an organic solvent such as dichloromethane or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, using industrial-grade reagents, and employing continuous flow reactors for efficient production.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-3-hydroxy-3-methylindolin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Bromo-3-hydroxy-3-methylindolin-2-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Bromo-3-hydroxy-3-methylindolin-2-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 6-Bromo-3-hydroxy-2-methylindolin-2-one
  • 6-Bromo-3-hydroxy-3-ethylindolin-2-one
  • 6-Bromo-3-hydroxy-3-phenylindolin-2-one

Uniqueness

6-Bromo-3-hydroxy-3-methylindolin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other similar compounds, it may exhibit different reactivity and potency in various applications.

Properties

IUPAC Name

6-bromo-3-hydroxy-3-methyl-1H-indol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNO2/c1-9(13)6-3-2-5(10)4-7(6)11-8(9)12/h2-4,13H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGRQAUGYEAXYJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=C(C=C(C=C2)Br)NC1=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801216260
Record name 6-Bromo-1,3-dihydro-3-hydroxy-3-methyl-2H-indol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801216260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1190314-65-8
Record name 6-Bromo-1,3-dihydro-3-hydroxy-3-methyl-2H-indol-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1190314-65-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Bromo-1,3-dihydro-3-hydroxy-3-methyl-2H-indol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801216260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a ice-cold solution of methyl magnesium iodide prepared from magnesium (1.7 g, 70.78 mmoles) and methyl iodide (4.40 ml, 70.78 mmoles) in diethyl ether (60 ml), 6-bromoisatin (4 g, 17.69 mmoles) in THF(120 ml) was added and warmed to room temperature. After 12 h, the reaction mixture was cooled to 0° C., quenched with dilute HCl and extracted with ethyl acetate. The organic layer was dried over sodium sulphate and concentrated under reduced pressure to afford the title compound as brown solid (4.2 g, 93% yield). 1H-NMR (δ ppm, CDCl3, 400 MHz): δ 10.34(s,1H), 7.23(t, J=7.9 Hz, 1H), 7.14(dd, J=7.9,1.7 Hz, 1H), 6.93(d, J=1.6 Hz, 1H), 5.92(s, 1H), 1.33(s, 3H).
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
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0 (± 1) mol
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reactant
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Quantity
1.7 g
Type
reactant
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4.4 mL
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reactant
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4 g
Type
reactant
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60 mL
Type
solvent
Reaction Step One
Name
Quantity
120 mL
Type
solvent
Reaction Step One
Yield
93%

Synthesis routes and methods II

Procedure details

To a mixture of 6-bromoisatin (255 mg, 1.13 mmol) in THF (3.0 mL) was added methylmagnesium bromide (1.12 mL, 3.39 mmol, 3M in ether). The solution was stirred at room temperature for 2 hours. The solution was cooled to 0° C. and was quenched with a saturated solution of ammonium chloride. The aqueous layer was extracted with EtOAc (3×), washed with brine, dried over MgSO4, filtered and concentrated to afford 6-bromo-3-hydroxy-3-methylindolin-2-one 7.45. The solid was used without further purification. 1H NMR (400 MHz, DMSO-d6) δ 10.35 (s, 1H), 7.24 (d, J=7.9 Hz, 1H), 7.15 (dd, J=7.9, 1.8 Hz, 1H), 6.94 (d, J=1.8 Hz, 1H), 5.94 (s, 1H), 1.34 (s, 3H).
Quantity
255 mg
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
1.12 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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